Cas no 2227913-76-8 (rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)

rac-(1R,2S)-2-(1H-ピラゾール-4-イル)シクロプロパン-1-アミンは、キラルなシクロプロパン骨格とピラゾール基を有する有機化合物です。この化合物は、医薬品中間体としての応用が期待されており、特に創薬研究において重要な役割を果たします。立体化学的に明確な構造(rac体)を有し、生体活性分子の設計において高い汎用性を示します。ピラゾール基の配位能とシクロプロパン環の剛直性を併せ持つため、標的タンパク質との選択的相互作用が可能です。また、合成経路の最適化により高収率での製造が実現されており、研究用試薬としての再現性が確保されています。

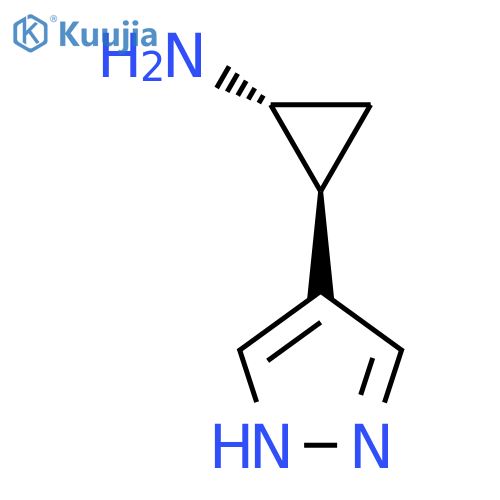

2227913-76-8 structure

商品名:rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine

- EN300-1816404

- 2227913-76-8

-

- インチ: 1S/C6H9N3/c7-6-1-5(6)4-2-8-9-3-4/h2-3,5-6H,1,7H2,(H,8,9)/t5-,6+/m0/s1

- InChIKey: GYRDYMJVTMMAJS-NTSWFWBYSA-N

- ほほえんだ: N[C@@H]1C[C@H]1C1C=NNC=1

計算された属性

- せいみつぶんしりょう: 123.079647300g/mol

- どういたいしつりょう: 123.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 54.7Ų

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1816404-0.1g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 0.1g |

$1433.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-5g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 5g |

$4722.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-0.25g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 0.25g |

$1498.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-2.5g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 2.5g |

$3191.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-5.0g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1816404-0.5g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 0.5g |

$1563.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-10.0g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 10g |

$7004.0 | 2023-06-03 | ||

| Enamine | EN300-1816404-0.05g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 0.05g |

$1368.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-10g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 10g |

$7004.0 | 2023-09-19 | ||

| Enamine | EN300-1816404-1.0g |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine |

2227913-76-8 | 1g |

$1629.0 | 2023-06-03 |

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

2227913-76-8 (rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量